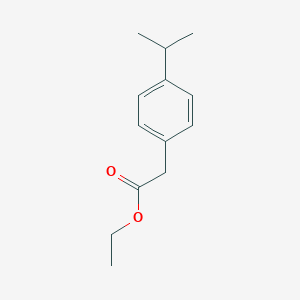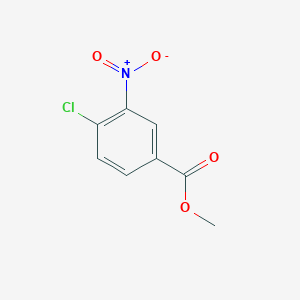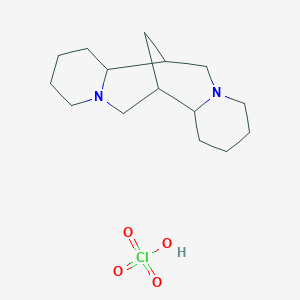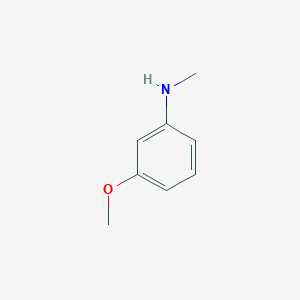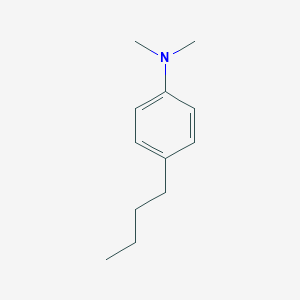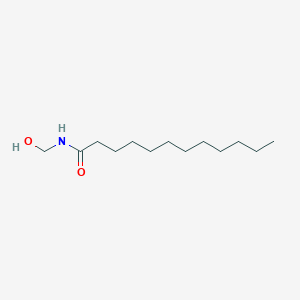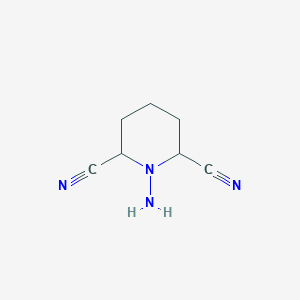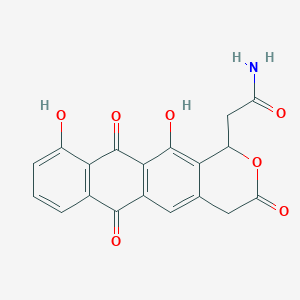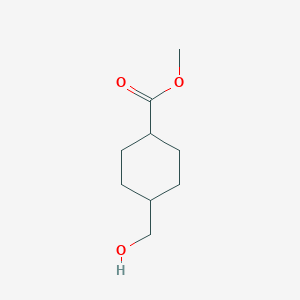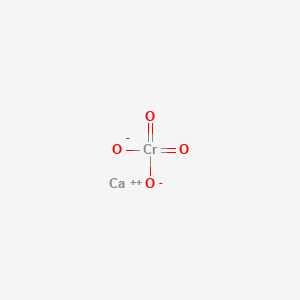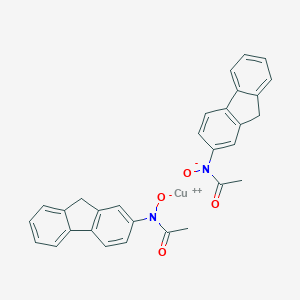
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is a copper-containing compound that has been used in scientific research for various applications. This complex is synthesized through a simple and efficient method and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is not fully understood. However, it is believed that the copper ion in the complex plays a crucial role in its biological activity. The copper ion can interact with various biomolecules, such as proteins and DNA, and induce structural changes that can lead to the inhibition of cancer cell growth and bacterial infections. Moreover, the copper ion can also act as a catalyst for various organic reactions, which can lead to the formation of new compounds with potential biological activity.
Efectos Bioquímicos Y Fisiológicos
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has shown various biochemical and physiological effects in scientific research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this complex has also been found to inhibit the growth of various bacterial strains by disrupting their cell wall and membrane. Additionally, this complex has been found to act as a catalyst for various organic reactions, leading to the formation of new compounds with potential biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has various advantages and limitations for lab experiments. One of the main advantages of this complex is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. Moreover, this complex has shown promising results in various scientific research applications, making it a versatile compound for various studies. However, one of the limitations of this complex is its potential toxicity, which can affect its use in vivo. Moreover, the mechanism of action of this complex is not fully understood, which can limit its use in certain scientific research applications.
Direcciones Futuras
There are various future directions for the study of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex. One of the future directions is to investigate its potential use as an anticancer agent in vivo. Moreover, further studies are needed to understand the mechanism of action of this complex and its potential toxicity. Additionally, this complex can be further explored for its potential use in catalysis and other scientific research applications.
Métodos De Síntesis
The synthesis of Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex is a simple and efficient process. This complex is synthesized by mixing Acetohydroxamic acid and copper(II) chloride in a 1:1 molar ratio in methanol. The mixture is then stirred at room temperature for 24 hours, and the resulting precipitate is collected by filtration. The obtained solid is then washed with methanol and dried under vacuum. The yield of the complex is around 85%.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex has been widely used in scientific research for various applications. This complex has shown promising results in the field of cancer research, where it has been used as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this complex has also been used in the treatment of bacterial infections, where it has shown potent antibacterial activity against various bacterial strains. Additionally, this complex has been used in the field of catalysis, where it has shown promising results as a catalyst for various organic reactions.
Propiedades
Número CAS |
14751-90-7 |
|---|---|
Nombre del producto |
Acetohydroxamic acid, N-fluoren-2-YL-, copper(2+) complex |
Fórmula molecular |
C30H24CuN2O4 |
Peso molecular |
540.1 g/mol |
Nombre IUPAC |
copper;N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/2C15H12NO2.Cu/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |
Clave InChI |
OPCFPYADHCNPAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
Otros números CAS |
14751-90-7 |
Sinónimos |
N-HYDROXY-ACETYLAMINOFLUORENE,COPPERCOMPLEX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



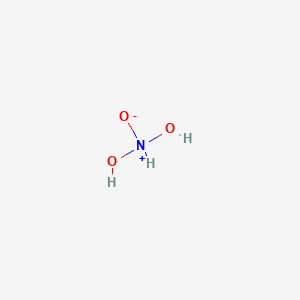
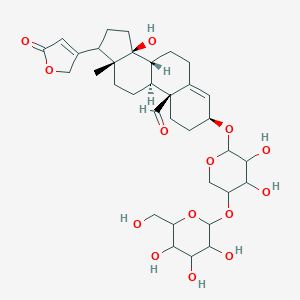
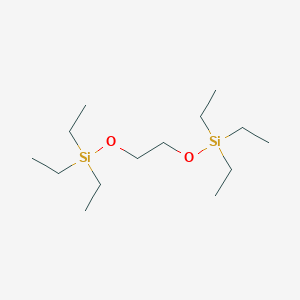
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
